molecular formula C18H21N3O5 B11059334 1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester

Cat. No.: B11059334
M. Wt: 359.4 g/mol
InChI Key: DIYIARRRCYOSJT-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization steps . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE include:

Uniqueness

The uniqueness of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

dimethyl 5-[(2-methyl-5-propylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H21N3O5/c1-5-6-13-10-15(21(2)20-13)16(22)19-14-8-11(17(23)25-3)7-12(9-14)18(24)26-4/h7-10H,5-6H2,1-4H3,(H,19,22)

InChI Key

DIYIARRRCYOSJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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